molecular formula C17H28O2 B1610878 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol CAS No. 3080-84-0

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol

Cat. No.: B1610878
CAS No.: 3080-84-0
M. Wt: 264.4 g/mol
InChI Key: UCKUPWJWVMQSKH-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol (2,6-DTBEPM) is a phenolic compound that has been studied for its potential use in various scientific applications. It is a phenolic compound that has a tertiary butyl group attached to the benzene ring and an ethoxy group attached to the methyl group. This compound has been studied for its potential use in various scientific applications, including as a synthetic intermediate, in drug discovery, and in the development of new materials.

Scientific Research Applications

Anti-Inflammatory Properties

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol has been explored for its potential in inhibiting cyclooxygenase and 5-lipoxygenase, demonstrating effectiveness in treating adjuvant arthritis in vivo in rats. This suggests a potential role in anti-inflammatory treatments (Lazer et al., 1989).

Antioxidant Activities

The compound shows significant antioxidant activities. Studies involving its derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated its efficacy in donating hydrogen atoms, indicating its potential as an antioxidant in various media (Barclay et al., 1999).

Electrochemical Studies

The electrochemical behavior of this compound and its derivatives has been extensively studied. These studies provide insights into the oxidation processes of phenols, relevant in the development of new materials and chemical processes (Richards & Evans, 1977).

Gas-phase Thermochemical Properties

Research into the gas-phase thermochemical properties of tri-substituted phenols, including derivatives of this compound, aids in understanding their behavior and potential applications in various chemical and industrial processes (Miranda et al., 2015).

Synthesis and Structural Analysis

Studies have also been conducted on the synthesis and structural analysis of this compound and its derivatives. These findings are crucial in the design and production of new chemical entities with specific properties (Shekhovtsov et al., 2012).

Properties

IUPAC Name

2,6-ditert-butyl-4-(ethoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKUPWJWVMQSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563109
Record name 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3080-84-0
Record name 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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